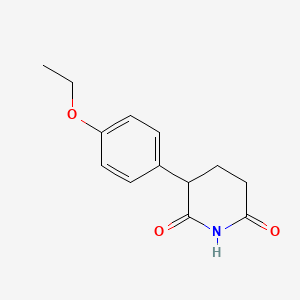

3-(4-ethoxyphenyl)piperidine-2,6-dione

Description

3-(4-Ethoxyphenyl)piperidine-2,6-dione is a synthetic piperidine-2,6-dione derivative characterized by a central six-membered piperidine ring with two ketone groups at positions 2 and 4. The compound features a 4-ethoxyphenyl substituent at position 3, which introduces both aromatic and ether functionalities.

Properties

IUPAC Name |

3-(4-ethoxyphenyl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-2-17-10-5-3-9(4-6-10)11-7-8-12(15)14-13(11)16/h3-6,11H,2,7-8H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCJEXLTGJARAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CCC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)piperidine-2,6-dione can be achieved through a multi-step process involving the use of acetates and acrylamides. One efficient method involves the use of potassium tert-butoxide as a promoter, facilitating Michael addition and intramolecular nucleophilic substitution processes . This method can be performed under solvent-free conditions, offering excellent functional group tolerance and yielding a wide range of piperidine-2,6-diones.

Industrial Production Methods

For industrial-scale production, the synthesis can be scaled up to the kilo level. The method described above allows for the synthesis of piperidine-2,6-diones in good yields, making it suitable for large-scale production . The process is robust and can be adapted for the synthesis of various derivatives, including those used in drug development.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)piperidine-2,6-dione undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The ethoxyphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-(4-ethoxyphenyl)piperidine-2,6-dione has several scientific research applications, including:

Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules.

Biology: The compound is used in the design of biologically active molecules, including potential drug candidates.

Industry: The compound’s versatility makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. For instance, it can act as a ligand for cereblon, a protein involved in the ubiquitin-proteasome system . This interaction can lead to the degradation of target proteins, making it a valuable tool in the development of PROTAC (proteolysis-targeting chimeras) drugs. The compound’s effects are mediated through pathways involving protein degradation and modulation of cellular processes.

Comparison with Similar Compounds

Structural Analogs of Piperidine-2,6-Dione Derivatives

The following table summarizes key structural analogs, their substituents, and physical properties:

Key Observations :

- Substituent Impact on Physicochemical Properties: The presence of electron-withdrawing groups (e.g., nitro, bromo) or electron-donating groups (e.g., amino, ethoxy) significantly alters melting points and spectral signatures. For example, 3e (4-aminophenyl derivative) has a higher melting point (189°C) compared to its ethyl-substituted analog (92°C) due to enhanced hydrogen bonding .

- Stereoselectivity : Hydroxylation at position 5 of the piperidine ring (e.g., metabolites in ) is stereoselective, forming exclusively the cis isomer, which lacks enzyme-inhibitory activity .

Key Observations :

- Structural-Activity Relationship (SAR): The 4-aminoisoindolinone moiety in lenalidomide is critical for CRBN binding, while modifications like fluorination (e.g., NE-005 in ) enhance metabolic stability .

- Species-Specific Metabolism: Human metabolites of aminoglutethimide lack N-acetylation (unlike rodents), impacting drug inactivation pathways .

Analytical Methods for Piperidine-2,6-Dione Derivatives

- HPLC : Preferred for precise quantification due to high sensitivity (e.g., detection of 4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione) .

- Spectrophotometry : Suitable for rapid, medium-throughput screening .

- Biological Assays : Reflect true therapeutic activity but lack precision for low-concentration samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.